[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20132453
InChI: InChI=1S/C12H18FN5/c1-4-18-12(13)11(8-16-18)6-14-5-10-7-15-17(3)9(10)2/h7-8,14H,4-6H2,1-3H3
SMILES:
Molecular Formula: C12H18FN5
Molecular Weight: 251.30 g/mol

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC20132453

Molecular Formula: C12H18FN5

Molecular Weight: 251.30 g/mol

* For research use only. Not for human or veterinary use.

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine -

Specification

Molecular Formula C12H18FN5
Molecular Weight 251.30 g/mol
IUPAC Name 1-(1,5-dimethylpyrazol-4-yl)-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]methanamine
Standard InChI InChI=1S/C12H18FN5/c1-4-18-12(13)11(8-16-18)6-14-5-10-7-15-17(3)9(10)2/h7-8,14H,4-6H2,1-3H3
Standard InChI Key CLXCESPCKFBLDB-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)CNCC2=C(N(N=C2)C)C)F

Introduction

Synthesis Pathways

The synthesis of compounds containing pyrazole derivatives often involves multi-step reactions that include:

  • Formation of Pyrazole Rings: Reaction of hydrazines with β-diketones or their equivalents under acidic or basic conditions.

  • Substitution Reactions: Introduction of functional groups such as methyl, ethyl, or fluorine using alkylating agents or halogenation methods.

  • Amine Coupling: Linking two pyrazole units via a central amine group using reagents like formaldehyde and secondary amines.

Although specific synthesis details for this compound are unavailable in the provided materials, similar pyrazole derivatives are synthesized using these general strategies.

Pharmaceutical Applications

Pyrazole derivatives have been extensively studied for their biological activities:

  • Anticancer Activity: Many pyrazole-based compounds exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation .

  • Antioxidant Properties: Pyrazoles can scavenge free radicals, making them potential candidates for treating oxidative stress-related diseases .

Medicinal Chemistry

The inclusion of fluorine in the structure enhances:

  • Lipophilicity: Improves membrane permeability.

  • Metabolic Stability: Reduces enzymatic degradation.
    These properties make fluorinated pyrazoles attractive in drug design .

Material Science

Pyrazole derivatives are also used in coordination chemistry to create metal-organic frameworks (MOFs) due to their ability to act as ligands.

Spectroscopic Techniques

Characterization of such compounds typically involves:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Identifies proton environments (e.g., methyl and ethyl groups).

    • 13C^{13}C-NMR: Confirms carbon skeletons.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detects functional groups like amines (-NH) and aromatic systems.

Crystallographic Studies

X-ray diffraction can be employed to determine the precise three-dimensional arrangement of atoms within the molecule.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC11H17FN4
Molecular Weight224.28 g/mol
Functional GroupsPyrazole rings, fluorine substitution, secondary amine
Biological ActivitiesAnticancer, antioxidant
Analytical TechniquesNMR, IR, MS, X-ray crystallography
Potential ApplicationsDrug development, material science

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